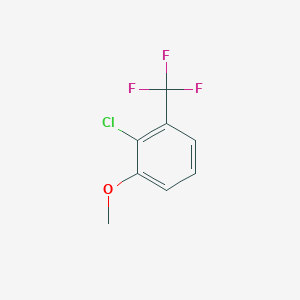

2-Chloro-3-(trifluoromethyl)anisole

Description

Significance of Fluorinated Aromatic Ethers in Contemporary Organic Chemistry

Fluorinated aromatic ethers, a category that includes halogenated trifluoromethyl anisoles, have garnered considerable attention in modern organic chemistry. The inclusion of fluorine atoms into aromatic rings can dramatically alter the electronic and steric properties of the molecule. numberanalytics.com This leads to changes in reactivity, stability, and various physical characteristics. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can influence the molecule's reactivity in electrophilic substitution reactions. numberanalytics.com

Contextualizing 2-Chloro-3-(trifluoromethyl)anisole within Substituted Anisole (B1667542) Chemistry

Anisole, or methoxybenzene, is an organic compound characterized by a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring. nih.govwikipedia.org This parent compound and its derivatives are foundational in organic synthesis and are utilized in the production of fragrances, pharmaceuticals, and other fine chemicals. nih.govalfa-chemistry.com The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. wikipedia.orgfiveable.me

This compound is a substituted anisole that features both a chlorine atom and a trifluoromethyl group (-CF3) on the benzene ring in addition to the methoxy group. guidechem.com The presence and specific positioning of these substituents significantly modify the chemical properties of the anisole core. The trifluoromethyl group is a strong electron-withdrawing group, which contrasts with the electron-donating nature of the methoxy group. This interplay of electronic effects, combined with the steric influence of the substituents, makes this compound a unique and interesting molecule for chemical synthesis and research. The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Chemical and Physical Properties of this compound

This section details the known physical and chemical properties of this compound, which are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

| Property | Value |

| CAS Number | 886503-84-0 |

| Molecular Formula | C8H6ClF3O |

| Molecular Weight | 210.58 g/mol guidechem.comscbt.com |

| Physical State | Liquid (at room temperature) |

| Appearance | Colorless |

| Property of 3-Chloroanisole | Value |

| Boiling Point | 193 °C sigmaaldrich.com |

| Density | 1.164 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.536 sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of substituted anisoles can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl chloride. wikipedia.org For halogenated and trifluoromethylated anisoles, the synthetic routes often involve multi-step processes starting from appropriately substituted precursors. For instance, the synthesis of related compounds can involve nitration, reduction, and diazotization reactions to introduce the desired functional groups onto the aromatic ring. google.com The synthesis of m-chloroanisole can be achieved by reacting m-dichlorobenzene with sodium methylate in the presence of a copper salt catalyst. google.com

The reactivity of this compound is governed by the interplay of its three substituents. The methoxy group directs electrophilic attack to the ortho and para positions. wikipedia.orgfiveable.me However, the presence of the electron-withdrawing trifluoromethyl group and the deactivating chlorine atom will modulate this reactivity, making the aromatic ring less nucleophilic than anisole itself. numberanalytics.comwikipedia.org The specific substitution pattern of this compound makes it a versatile intermediate for further chemical transformations.

Applications in Research

While specific research applications for this compound are not extensively detailed in the provided search results, compounds with similar structural motifs are widely used in several areas of chemical research.

Halogenated and trifluoromethylated aromatic compounds are crucial intermediates in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. nbinno.com They also serve as building blocks for the creation of novel pharmaceutical compounds. numberanalytics.commdpi.com The unique electronic properties imparted by the fluorine and chlorine atoms can be exploited in the design of advanced materials with specific functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHJTNAVKFFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Trifluoromethyl Anisole

Strategies Involving Sequential Functionalization of Anisole (B1667542) Derivatives

A primary approach to synthesizing 2-chloro-3-(trifluoromethyl)anisole involves the stepwise functionalization of a pre-existing anisole derivative. This can be accomplished by either trifluoromethylating a chloroanisole precursor or by chlorinating a trifluoromethylated anisole precursor.

Trifluoromethylation of Chloroanisole Precursors

This synthetic route begins with a chloro-substituted anisole and introduces the trifluoromethyl group in a subsequent step. Various metal-catalyzed methods have been developed to achieve this transformation.

Silver-Catalyzed Trifluoromethylation (e.g., using TMSCF3, DIB, AgF, DMSO)

Recent advancements have demonstrated the utility of silver catalysis in C-H trifluoromethylation reactions. nih.govnih.gov While direct application to 2-chloroanisole (B146271) to produce this compound is a plausible synthetic route, the development and optimization of such methods are ongoing areas of research. nih.govresearchgate.net The general approach often involves the use of a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃), an oxidant, a silver salt, and a suitable solvent. nih.govresearchgate.net

A proposed mechanism for silver-mediated trifluoromethylation suggests the in-situ formation of a AgCF₃ intermediate. nih.govnih.gov This species is believed to be crucial for the transfer of the CF₃ group to the aromatic ring. The reaction conditions, including the choice of silver salt and additives, play a critical role in the reaction's success. nih.gov

Table 1: Key Reagents in Silver-Catalyzed Trifluoromethylation

| Reagent | Function |

|---|---|

| TMSCF₃ | Trifluoromethyl source |

| Oxidant (e.g., DIB) | Facilitates the C-H activation step |

| AgF or other Ag salts | Catalyst precursor |

| DMSO | Solvent |

Copper-Catalyzed Cross-Coupling Trifluoromethylation (e.g., with trifluoromethyl iodide)

Copper-catalyzed cross-coupling reactions offer a powerful tool for the trifluoromethylation of aryl halides. beilstein-journals.orgd-nb.info In this methodology, an aryl iodide, such as 2-chloro-3-iodoanisole, can be coupled with a trifluoromethyl source like trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst. beilstein-journals.orgd-nb.info These reactions often proceed under mild conditions and can exhibit high selectivity. beilstein-journals.orgd-nb.info

The mechanism is thought to involve the formation of a "CuCF₃" species. d-nb.infobeilstein-journals.org This intermediate then participates in a catalytic cycle involving oxidative addition of the aryl halide and subsequent reductive elimination to yield the trifluoromethylated product. beilstein-journals.org The choice of solvent and ligands can significantly impact the reaction's efficiency. beilstein-journals.org

Table 2: Conditions for Copper-Catalyzed Trifluoromethylation of Aryl Iodides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Chloro-3-iodoanisole | Substrate |

| Trifluoromethyl Source | Trifluoromethyl iodide (CF₃I) | CF₃ group donor |

| Catalyst | Copper(I) salt (e.g., CuI) | Facilitates the cross-coupling |

| Solvent | DMF, DMPU | Reaction medium |

| Ligand (optional) | 1,10-phenanthroline | Can enhance catalyst activity |

Regioselectivity and Reaction Optimization in Trifluoromethylation Processes

Achieving the desired regioselectivity is a critical challenge in the trifluoromethylation of substituted anisoles. The directing effects of the existing substituents (chloro and methoxy (B1213986) groups) on the aromatic ring play a significant role. The electron-donating methoxy group typically directs electrophilic attack to the ortho and para positions, while the weakly deactivating chloro group also has an ortho, para-directing effect. rsc.orgyoutube.com

In radical C-H trifluoromethylation, the reaction can sometimes lead to a mixture of regioisomers. However, strategies to control regioselectivity, such as the use of cyclodextrins as additives, have been explored. These host molecules can encapsulate the substrate, thereby directing the trifluoromethylation to a specific position.

Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial for maximizing the yield of the desired this compound isomer and minimizing the formation of byproducts.

Chlorination of Trifluoromethylated Anisole Precursors

An alternative synthetic strategy involves the chlorination of a trifluoromethylated anisole. This approach starts with 3-(trifluoromethyl)anisole (B1295162) and introduces the chlorine atom in the final step.

Electrophilic Aromatic Chlorination (e.g., using Cl₂ with Lewis Acid Catalysis)

Electrophilic aromatic substitution is a classic method for introducing a chlorine atom onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing this compound, 3-(trifluoromethyl)anisole would be treated with a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

The Lewis acid activates the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.comyoutube.com The trifluoromethyl group is a deactivating, meta-directing group, while the methoxy group is an activating, ortho, para-directing group. beilstein-journals.org The interplay of these directing effects will influence the position of chlorination. The methoxy group's stronger activating and directing influence would likely favor chlorination at the ortho position, leading to the desired product.

Table 3: Reagents for Electrophilic Aromatic Chlorination

| Reagent | Function |

|---|---|

| 3-(Trifluoromethyl)anisole | Substrate |

| Cl₂ | Chlorinating agent |

| FeCl₃ or AlCl₃ | Lewis acid catalyst |

Directed Ortho-Metalation (DoM) for Regioselective Chlorination

Directed ortho-metalation (DoM) presents a powerful strategy for the precise, regioselective introduction of a chlorine atom onto the anisole ring system. This method relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The methoxy group (-OCH3) of anisole can act as a moderate DMG.

The general mechanism involves the coordination of the organolithium base to the heteroatom of the DMG. This coordination increases the kinetic acidity of the protons at the ortho-position, facilitating deprotonation and the formation of an ortho-lithiated intermediate. researchgate.netrsc.org This highly reactive intermediate can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide (NCS), to install the chlorine atom at the desired position. researchgate.net For a substrate already containing a trifluoromethyl group, the directing power of the methoxy group must overcome the electronic effects of the other substituents to achieve the desired regioselectivity for the 2-position chlorination.

Influence of Substituents on Chlorination Regioselectivity

The regioselectivity of electrophilic chlorination on a substituted anisole ring is governed by the combined electronic and steric effects of the substituents already present. In the case of a precursor like 3-(trifluoromethyl)anisole, the outcome of a chlorination reaction is determined by the directing influence of both the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.

Methoxy Group (-OCH3): This group is a powerful activating substituent and is strongly ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance. chinesechemsoc.orgbohrium.com In the chlorination of anisole itself, a preference for the para-substituted product is observed, often with a para/ortho ratio of around 4:1 in non-polar solvents. nih.gov

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. bohrium.com It directs incoming electrophiles to the meta-position relative to itself.

In the synthesis of this compound from 3-(trifluoromethyl)anisole, the methoxy group directs chlorination to the ortho (C2, C6) and para (C4) positions. The trifluoromethyl group at C3 directs incoming electrophiles to the C5 position (meta). The directing power of the activating methoxy group typically dominates, favoring substitution at the positions ortho and para to it. The formation of the 2-chloro isomer is thus a result of the ortho-directing effect of the methoxy group.

Comparative Analysis of Solvent Systems in Sequential Synthesis

Below is a comparative analysis of potential solvent systems and their roles in the synthesis.

| Solvent | Role in Trifluoromethylation | Role in Chlorination | Advantages |

|---|---|---|---|

| DMSO | Polar aprotic, stabilizes intermediates | Can facilitate electrophilic chlorination | High polarity can enhance reaction rates. |

| DMF | Aprotic, suitable for many organometallic reactions | Common solvent for halogenation | Good solvating power for a range of reagents. rsc.org |

| Acetonitrile | Polar aprotic, common in electrochemical methods | Used as a solvent in chlorination reactions | Relatively inert and has a convenient boiling point. scbt.com |

| CCl₄ | Non-polar, less common for trifluoromethylation | Classic solvent for electrophilic chlorination with Cl₂ | Provides a non-polar environment, which can influence regioselectivity. chinesechemsoc.orgnih.gov |

Advanced and Emerging Synthetic Approaches

Research into the synthesis of halogenated and trifluoromethylated aromatics is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods.

Electrochemical Synthetic Transformations

Electrosynthesis offers a green alternative to traditional chemical methods by using traceless electrons as the oxidant or reductant, often avoiding the need for harsh chemical reagents. bohrium.com

Anodic oxidation provides a powerful method for the dearomatization of electron-rich aromatic compounds like anisole derivatives. bohrium.comchinesechemsoc.org In this process, the anisole derivative is oxidized at an anode to generate a radical cation intermediate. researchgate.netchinesechemsoc.org This reactive species can then undergo intramolecular cyclization or react with nucleophiles, leading to the formation of complex, three-dimensional spirocyclic structures. researchgate.netchinesechemsoc.orgchinesechemsoc.org While this method does not directly produce this compound, it represents an advanced transformation of the anisole core. The process has been successfully applied to generate spiropyrrolidines and spirolactones from anisole precursors, demonstrating its potential for creating diverse molecular scaffolds. researchgate.netchinesechemsoc.orgchinesechemsoc.org This electrochemical approach can be performed in the absence of hypervalent iodine reagents, which are common oxidants in chemical dearomatization, and can even be scaled up using flow electrochemical cells. chinesechemsoc.orgchinesechemsoc.org

Electrochemical methods are emerging as viable strategies for introducing trifluoromethyl and sulfonyl groups onto aromatic rings.

Electrochemical Trifluoromethylation: This technique typically involves the electrochemical generation of trifluoromethyl radicals (•CF3) from an inexpensive source, such as CF3SO2Na or specific reagents like IMDN-SO2CF3. sioc-journal.cnnih.gov These radicals can then add to aromatic systems. While direct electrochemical trifluoromethylation of a chloroanisole has not been extensively detailed, related processes have been developed for various substrates, including alkynes and allylamines, highlighting the growing utility of this approach. rsc.orgrsc.org The reaction conditions are generally mild and avoid the use of traditional, often toxic, trifluoromethylating agents.

Electrochemical Sulfonylation: The direct electrochemical C-H sulfonylation of electron-rich arenes, including anisole derivatives, has been successfully demonstrated. rsc.orgnih.gov This oxidant-free method allows for the coupling of anisoles with sodium sulfinates using boron-doped diamond electrodes to yield aryl sulfones. rsc.org Similarly, nickel-electrocatalytic protocols have been developed for the sulfinylation of aryl halides, which can then be oxidized to the corresponding sulfone or other S(VI) derivatives. nih.govd-nb.info These electrochemical strategies provide a modern alternative to classical sulfonylation methods.

Transition Metal-Catalyzed Fluoromethylation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the formation of carbon-fluorine bonds. Palladium and copper catalysts are particularly prominent in trifluoromethylation reactions.

Palladium-catalyzed cross-coupling reactions are a well-established method for introducing trifluoromethyl groups into aromatic systems. nih.gov These reactions typically involve the coupling of an aryl halide with a trifluoromethyl source. A significant breakthrough was the development of methods for the trifluoromethylation of aryl chlorides, which are often more readily available and cost-effective than other aryl halides. nih.govnih.gov

The success of these reactions often hinges on the use of specialized phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step from the palladium center. beilstein-journals.org The reactions are generally tolerant of a wide range of functional groups, including ethers, esters, and amides, making them suitable for late-stage functionalization of complex molecules. nih.govnih.gov For the synthesis of this compound, this would involve the coupling of 2-chloro-3-iodoanisole or a related halide with a suitable trifluoromethylating agent like (trifluoromethyl)triethylsilane (TESCF₃) in the presence of a palladium catalyst and a fluoride (B91410) source. nih.govbeilstein-journals.org

Table 1: Key Features of Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

| Feature | Description | Reference |

|---|---|---|

| Substrates | Aryl chlorides, including electron-rich and electron-poor derivatives. | nih.gov |

| Reagents | TESCF₃ as the trifluoromethyl source, often with a fluoride activator like KF. | nih.gov |

| Catalyst | Palladium source with highly hindered phosphine ligands (e.g., BrettPhos). | beilstein-journals.org |

| Conditions | Typically mild, though may require elevated temperatures (120-140 °C). | nih.gov |

| Functional Group Tolerance | High, tolerating esters, amides, ethers, nitriles, and tertiary amines. | nih.gov |

This table summarizes the general characteristics of the palladium-catalyzed trifluoromethylation of aryl chlorides, a potential pathway for synthesizing this compound.

Copper-mediated trifluoromethylation offers a valuable alternative to palladium-catalyzed methods. A notable development is the oxidative trifluoromethylation of arylsilanes. nih.gov This approach is particularly powerful because arylsilanes can be prepared with regioselectivities that are distinct from or enhanced compared to other C-H functionalization methods like borylation. nih.gov

The process involves the reaction of an arylsilane with a copper-trifluoromethyl complex, such as [(phen)CuCF₃], under oxidative conditions, often using air as the oxidant. nih.gov This method exhibits high functional group compatibility and is suitable for a broad range of arenes and heteroarenes. nih.gov A synthetic route to this compound using this methodology would first require the regioselective silylation of 2-chloroanisole at the 3-position, followed by copper-mediated trifluoromethylation. This two-step sequence allows for the conversion of a C-H bond to a C-CF₃ bond in a controlled manner. nih.gov

Table 2: Copper-Mediated Trifluoromethylation of Arylsilanes

| Component | Description | Reference |

|---|---|---|

| Starting Material | Arylsilane | nih.gov |

| CF₃ Source | (phen)CuCF₃ | nih.gov |

| Oxidant | Air | nih.gov |

| Key Advantage | Access to isomers not easily obtained by other methods. | nih.gov |

This table outlines the key components and an advantage of the copper-mediated trifluoromethylation of arylsilanes.

Radical Trifluoromethylation Pathways for Aromatic Systems

Radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of aromatic compounds. pnas.orgresearchgate.net These methods rely on the generation of the trifluoromethyl radical (•CF₃), which is a highly reactive electrophilic species. wikipedia.org

The trifluoromethyl radical can be generated from a variety of precursors. cas.cn Common sources include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), and hypervalent iodine reagents like Togni's reagent. pnas.orgacs.orgchemrxiv.org The generation of the •CF₃ radical can be initiated by various means, including:

Redox reactions: For example, the reaction of CF₃I with a reductant like an iron(II) compound and an oxidant such as H₂O₂. researchgate.net

Photoredox catalysis: This involves the use of a photocatalyst that, upon irradiation with light, can initiate the single-electron transfer process to generate the •CF₃ radical. cas.cn

Thermal decomposition: Some precursors, like bis(trifluoroacetyl) peroxide, can decompose upon heating to yield •CF₃ radicals. wikipedia.org

Reaction with atomic sodium: In the gas phase, trifluoromethyl halides can react with sodium atoms to produce trifluoromethyl radicals. cdnsciencepub.com

Achieving site-selectivity in direct C-H trifluoromethylation is a significant challenge. The electrophilic nature of the trifluoromethyl radical generally leads to substitution at the most electron-rich positions of the aromatic ring. pnas.org For a substrate like 2-chloroanisole, the methoxy group is an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This would likely lead to a mixture of isomers.

However, recent research has focused on strategies to control the regioselectivity. One innovative approach involves the use of cyclodextrins as additives. acs.orgsemanticscholar.org By forming an inclusion complex with the aromatic substrate, the cyclodextrin (B1172386) can sterically block certain positions, directing the incoming trifluoromethyl radical to a specific C-H bond. acs.orgsemanticscholar.org For example, in the case of anisole, the addition of α-cyclodextrin was found to favor the formation of the ortho-trifluoromethylated product. semanticscholar.org This strategy could potentially be adapted to achieve selective trifluoromethylation of 2-chloroanisole at the desired 3-position by carefully selecting the appropriate cyclodextrin and reaction conditions.

Another approach to control regioselectivity is through the use of specifically designed photocatalysts that can interact with the substrate in a way that directs the functionalization to a particular site. chemrxiv.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloroanisole |

| 2-chloro-3-iodoanisole |

| Anisole |

| BrettPhos |

| (Trifluoromethyl)triethylsilane |

| Trifluoroiodomethane |

| Sodium trifluoromethanesulfinate |

| Bis(trifluoroacetyl) peroxide |

| Togni's reagent |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 3 Trifluoromethyl Anisole

Nucleophilic Substitution Reactions

The aromatic ring of 2-Chloro-3-(trifluoromethyl)anisole is activated towards nucleophilic attack due to the presence of the electron-withdrawing trifluoromethyl and chloro groups. These substituents facilitate nucleophilic aromatic substitution (SNAr) reactions, primarily at the carbon atom bearing the chlorine.

Displacement of the Chlorine Atom by Various Nucleophiles (e.g., amines, thiols)

The chlorine atom in this compound serves as a leaving group that can be displaced by a range of nucleophiles. The reaction is driven by the stabilization of the negatively charged intermediate by the adjacent electron-withdrawing groups.

Displacement by Amines : Activated aryl chlorides readily react with primary and secondary amines to form N-arylated products. While specific studies on this compound are not extensively detailed in the provided literature, the principles governing the reaction of substrates like 2-chloro-3,5-dinitropyridine (B146277) with anilines are applicable. researchgate.net The reaction with an amine would yield the corresponding 2-amino-3-(trifluoromethyl)anisole derivative, typically requiring heat and a solvent. The general reactivity of polyfluorobenzenes with amines further supports the feasibility of this transformation. nih.gov

Displacement by Thiols : Thiols and their more nucleophilic thiolate counterparts can displace the chlorine atom to form aryl thioethers. The activation of thiols for nucleophilic substitution is a known synthetic strategy. cas.cn The reaction would produce 2-(alkylthio)-3-(trifluoromethyl)anisole or 2-(arylthio)-3-(trifluoromethyl)anisole, depending on the thiol used.

The following interactive table summarizes the expected products from the nucleophilic substitution of this compound with representative nucleophiles.

| Nucleophile | Product Name | General Product Structure |

|---|---|---|

| Amine (R-NH₂) | 2-(Alkyl/Arylamino)-3-(trifluoromethyl)anisole | C₈H₇F₃NO (R=Alkyl/Aryl) |

| Thiol (R-SH) | 2-(Alkyl/Arylthio)-3-(trifluoromethyl)anisole | C₈H₇F₃OS (R=Alkyl/Aryl) |

Detailed Mechanistic Investigations of SNAr Pathways in Substituted Arenes

The nucleophilic aromatic substitution reaction of this compound follows the SNAr mechanism, which is a two-step process.

Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophile on the carbon atom bonded to the chlorine. This forms a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining the reaction rate. For this compound, the negative charge of the Meisenheimer complex is delocalized and stabilized by the potent electron-withdrawing inductive effects of the ortho-trifluoromethyl group and the ipso-chloro substituent.

Elimination of the Leaving Group : In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The reaction rate can often be enhanced by using polar aprotic solvents and by increasing the reaction temperature. researchgate.net In certain cases, applying high pressure has also been shown to accelerate SNAr reactions. researchgate.net

Oxidation Reactions of Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative conditions.

Oxidation of the Methoxy (B1213986) Group

Direct oxidation of the methoxy group itself is not a typical reaction. The C-O ether bond in anisole (B1667542) and its derivatives is generally robust. wikipedia.org However, cleavage of the ether to yield the corresponding phenol (B47542) can be accomplished using strong protic acids such as hydroiodic acid or Lewis acids like boron trichloride. wikipedia.org This transformation proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group.

Electrochemical Oxidation Mechanisms at Aromatic Rings

The aromatic ring of anisole derivatives can undergo electrochemical oxidation, leading to dearomatization. chinesechemsoc.orgchinesechemsoc.org This process involves the anodic generation of a radical cation from the anisole ring. Even with the presence of deactivating, electron-withdrawing groups like trifluoromethyl and chloro, this transformation is possible. chinesechemsoc.org The resulting radical cation is a highly reactive intermediate that can be trapped by nucleophiles present in the reaction medium. This strategy has been employed for the synthesis of complex structures like spiropyrrolidines and spirolactones from substituted anisoles. chinesechemsoc.org This electrochemical approach provides a valuable method for the functionalization of electron-poor aromatic systems that are challenging to oxidize using conventional chemical reagents. chinesechemsoc.org

Reduction Reactions of Functional Groups

The various functional groups on the this compound ring can be selectively reduced using appropriate reagents and conditions.

Reduction of the Chloro Group : The carbon-chlorine bond can be cleaved via reductive dehalogenation. Catalytic hydrogenation over a palladium catalyst is a common method for reducing aryl halides, although chlorides are more challenging to reduce than bromides or iodides. organic-chemistry.org More recent methods, such as visible-light-mediated photoredox catalysis, offer milder conditions for the reduction of aryl chlorides. chemistryviews.orgorganic-chemistry.org

Reduction of the Trifluoromethyl Group : The trifluoromethyl group is highly stable and generally resistant to chemical reduction due to the strength of the C-F bonds. While there are no direct methods reported for the reduction of the trifluoromethyl group on this compound in the provided search results, related carbonyl compounds, such as aryl trifluoromethyl ketones, can be reduced to the corresponding carbinols with hydride reagents like sodium borohydride. cdnsciencepub.comcdnsciencepub.com

Reduction of the Methoxy Group and Aromatic Ring : The methoxy group itself is not typically reduced. However, the aromatic ring of anisole derivatives can undergo partial reduction via the Birch reduction. organicchemistrytutor.com Using sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol, anisole is converted to 1-methoxy-1,4-cyclohexadiene. organicchemistrytutor.com Given the electron-donating nature of the methoxy group, the reduction occurs in a way that the double bonds of the product are adjacent to this group. organicchemistrytutor.com

The following interactive table outlines potential reduction products of this compound.

| Target Functional Group | Typical Reagents | Expected Product |

|---|---|---|

| Chloro Group | H₂, Pd/C or Photoredox Catalysis | 3-(Trifluoromethyl)anisole (B1295162) |

| Aromatic Ring | Na, Liquid NH₃, Alcohol (Birch Reduction) | 1-Methoxy-2-(trifluoromethyl)-1,4-cyclohexadiene |

Reduction of the Trifluoromethyl Group to Mono- or Difluoromethyl Analogues

The conversion of an aryl trifluoromethyl (Ar-CF₃) group to a difluoromethyl (Ar-CF₂H) or monofluoromethyl (Ar-CH₂F) analogue is a significant transformation, as it modulates the electronic and steric properties of the molecule. This is particularly relevant in medicinal chemistry, where such modifications can fine-tune a compound's bioactivity.

While direct data for this compound is not extensively detailed, the hydrodefluorination (HDF) of various Ar-CF₃ compounds has been achieved through electrochemical methods. These reactions demonstrate the feasibility of selectively reducing the CF₃ group. An electrochemical approach using a nickel cathode has proven effective for both mono- and di-hydrodefluorination of a range of trifluoromethylarenes. nih.gov This method is notable for its applicability to both electron-rich and electron-poor substrates, a crucial feature given the mixed electronic nature of this compound. nih.gov

Photoredox catalysis offers another avenue for the selective mono-hydrodefluorination of trifluoromethylarenes to their corresponding difluoromethyl analogues. nih.govacs.org This strategy is particularly effective for electron-deficient trifluoromethylarenes. nih.govacs.org The process often utilizes an organophotocatalyst and a hydrogen atom donor under blue light irradiation. acs.org

The table below summarizes the results of electrochemical hydrodefluorination for various trifluoromethylarenes, illustrating the potential for this transformation on substrates analogous to this compound.

Table 1: Electrochemical Hydrodefluorination of Representative Trifluoromethylarenes This interactive table summarizes the reaction conditions and outcomes for the electrochemical reduction of various trifluoromethylarenes, demonstrating the conversion to difluoro- and monofluoromethyl products.

| Substrate | Product(s) | Yield (%) | Method Highlights |

|---|---|---|---|

| 4-Trifluoromethylbenzonitrile | 4-Difluoromethylbenzonitrile | 94% | Electrochemical reduction on a Ni cathode. nih.gov |

| 1,3-Bis(trifluoromethyl)benzene | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | 85% | Electrochemical reduction on a Ni cathode. nih.gov |

| 4-Trifluoromethylbiphenyl | 4-Difluoromethylbiphenyl & 4-Monofluoromethylbiphenyl | 70% (CF₂H), 19% (CH₂F) | Electrochemical di-hydrodefluorination on a Ni cathode. nih.gov |

Electrochemical Hydrodefluorination Mechanisms

The electrochemical reduction of trifluoromethylarenes is a complex process involving multiple electron and proton transfer steps. The prevailing mechanism involves the initial formation of a radical anion upon electron transfer to the Ar-CF₃ molecule. nih.govbris.ac.uk This is followed by the expulsion of a fluoride (B91410) ion to generate a difluoromethyl radical (Ar-CF₂•). nih.govbris.ac.uk

Two primary pathways are proposed for the subsequent steps:

Electron Transfer/Proton Transfer (ET/PT): The generated Ar-CF₂• radical is further reduced by another electron transfer to form an anion (Ar-CF₂⁻), which is then protonated to yield the final difluoromethylarene (Ar-CF₂H) product. nih.govbris.ac.uk This is often described as an ECEC (Electron Transfer, Chemical Step, Electron Transfer, Chemical Step) mechanism. nih.gov Evidence for this pathway includes the rapid transfer of two electrons. nih.gov

Electron Transfer/Hydrogen Atom Transfer (ET/HAT): In this alternative mechanism, the Ar-CF₂• radical abstracts a hydrogen atom from a suitable donor in the reaction medium to form the Ar-CF₂H product. bris.ac.uk

The specific pathway can be influenced by the reaction conditions, including the choice of cathode material and the proton source. nih.govbris.ac.uk For instance, the use of a nickel cathode has been identified as crucial for achieving high selectivity in these reductions. nih.govbris.ac.uk Mechanistic studies using deuterated solvents have shown that protons can originate from additives or the solvent itself. nih.gov The activation of the typically inert trifluoromethylarenes is challenging due to the very negative reduction potentials required for the initial electron transfer. bris.ac.uk

Derivatization and Functionalization of the Aromatic Core

Beyond transformations of the trifluoromethyl group, the aromatic ring of this compound offers multiple sites for functionalization. The methoxy group, being an ortho-para director, and the chloro and trifluoromethyl groups, being meta-directing deactivators, create a complex regioselectivity profile that can be exploited using modern synthetic methods.

Directed C-H Functionalization Methodologies

The methoxy group in anisole derivatives is a classical directing group for ortho-C-H activation. nih.govacs.orgacs.org This inherent reactivity allows for selective functionalization at the positions adjacent to the oxygen substituent.

Ortho-Arylation via Arene-Metal π-Complexation: A significant challenge in the C-H functionalization of simple arenes like anisole is achieving high reactivity and selectivity. One advanced strategy involves the π-complexation of the anisole ring to a chromium tricarbonyl [Cr(CO)₃] fragment. acs.org This complexation enhances the reactivity of the arene and enables a highly ortho-selective palladium-catalyzed direct arylation. acs.org This method allows for the functionalization of a variety of alkoxybenzenes under mild conditions and is suitable for late-stage modifications. acs.org

Iridium-Catalyzed Ortho-Functionalization: Iridium catalysts have been employed for the double C-H functionalization of anisoles, reacting with alkynes to form chromene structures. nih.gov This transformation proceeds via an initial C-H bond cleavage exclusively ortho to the methoxy group, demonstrating the strong directing effect of this substituent even in the presence of other groups. nih.gov In cases of meta-substituted anisoles, the C-H functionalization occurs at the less sterically hindered ortho position. nih.gov

Lewis Acid-Mediated Para-Borylation: While the methoxy group strongly favors ortho-functionalization, this preference can be overridden. An improved method for the para-selective C-H borylation of anisole derivatives uses an iridium catalyst in combination with a bulky Lewis acid. mdpi.com The Lewis acid is proposed to coordinate with the anisole's methoxy group, altering the electron density on the aromatic ring and facilitating C-H bond cleavage at the para-position. mdpi.com This strategy successfully improves the para-to-meta product ratio in the borylation of various anisole substrates. mdpi.com

Table 2: Methodologies for Directed C-H Functionalization of Anisole Derivatives This interactive table outlines different catalytic systems and their resulting regioselectivity for the C-H functionalization of anisole, a model for this compound.

| Methodology | Catalyst System | Position Functionalized | Type of Functionalization |

|---|---|---|---|

| Arene-Metal π-Complexation | Pd(OAc)₂ / Cr(CO)₃ | ortho | Arylation |

| Iridium Catalysis | [Ir(cod)Cl]₂ / Ligand | ortho | Carbocarbation with alkynes |

Strategies for Introducing Diverse Chemical Functionalities

A range of strategies can be envisioned for introducing new chemical groups onto the this compound scaffold, leveraging both directed and non-directed approaches.

Non-Directed C-H Olefination: Palladium-catalyzed, ligand-accelerated C-H olefination has been applied to a wide variety of arenes. nih.gov In the case of anisole, olefination occurs at the ortho and para positions due to the electronic influence of the methoxy group. nih.gov For 1,3-disubstituted arenes, selectivity is often governed by sterics. nih.gov Applying this to this compound would likely result in a mixture of products, with functionalization occurring at positions C-4, C-5, and C-6, influenced by the competing electronic and steric effects of the three substituents.

Electrochemical Dearomatization and Spirocyclization: Anisole derivatives, including those with electron-withdrawing chloro and trifluoromethyl groups, have been shown to be compatible with anodic oxidation to induce dearomatization and subsequent intramolecular spirocyclization. chinesechemsoc.orgchinesechemsoc.org This powerful transformation allows for the construction of complex, three-dimensional spiropyrrolidines and spirolactones from relatively simple aromatic precursors. chinesechemsoc.orgchinesechemsoc.org The successful transformation of substrates bearing trifluoromethyl groups, which are often challenging for such reactions, highlights the robustness of this electrochemical approach for building molecular complexity. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the oxidation of the anisole derivative at the anode to generate a radical cation, which is then attacked by an intramolecular nucleophile. chinesechemsoc.orgchinesechemsoc.org

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions. While less reactive than bromo or iodo-analogs, aryl chlorides can participate in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, and amino functionalities, respectively. Palladium catalysts with specialized phosphine (B1218219) ligands are typically required to achieve efficient coupling with aryl chlorides.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Analysis

The arrangement of electrons and atoms in 2-Chloro-3-(trifluoromethyl)anisole dictates its stability, reactivity, and physical properties. Computational methods allow for a detailed exploration of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netsemanticscholar.org This level of theory has proven effective for optimizing the geometries of various organic molecules, including substituted anisoles. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value (Å) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 |

| Bond Length | C-C(F3) | ~1.52 |

| Bond Length | C-O | ~1.36 |

| Bond Length | O-CH3 | ~1.43 |

| Bond Length | C-F | ~1.34 |

The electronic character of the benzene (B151609) ring in this compound is significantly influenced by its substituents. Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The position and nature of substituents play a critical role in the electronic properties of such systems. nih.gov

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring primarily through a strong negative inductive effect (-I).

Chlorine Group (-Cl): Chlorine is also electronegative and withdraws electron density via the inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), although this effect is weaker than its inductive withdrawal.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is an activating group. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) from the oxygen lone pairs.

In this compound, the combined electron-withdrawing power of the -Cl and -CF₃ groups at the ortho and meta positions, respectively, relative to the methoxy group, creates a complex electronic landscape and significantly modulates the reactivity of the aromatic ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. openaccesspub.orgijert.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most negative regions are anticipated around the oxygen atom of the methoxy group and the chlorine atom, due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for electrophilic attack.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms. The area of the aromatic ring will be less electron-rich compared to unsubstituted anisole (B1667542) due to the withdrawing effects of the -Cl and -CF₃ groups.

The MEP analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. ijert.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer (delocalization) from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their importance. researchgate.net

In this compound, significant hyperconjugative interactions are expected. These interactions stabilize the molecule by delocalizing electron density. Key donor-acceptor interactions likely include:

Donation from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals (σ* or π*) of the aromatic ring.

Interactions involving the C-F and C-Cl bonds with adjacent orbitals.

NBO analysis provides quantitative insight into these stabilizing delocalizations. researchgate.net

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) of ring | High |

| LP (Cl) | σ* (C-C) of ring | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: LP denotes a lone pair. Values are qualitative, as specific calculations for this molecule are not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netwuxiapptec.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. researchgate.net

For this compound, the electron-withdrawing -Cl and -CF₃ groups are expected to lower the energy of both the HOMO and LUMO. The precise effect on the gap depends on the relative stabilization of each orbital. The HOMO is likely concentrated on the anisole ring and the oxygen atom, while the LUMO may have significant contributions from the substituted aromatic system. Computational studies on similar molecules show that such substitutions lead to a significant HOMO-LUMO gap, indicating considerable kinetic stability. nih.gov

Table 3: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -7.0 to -6.5 | Capacity to donate electrons |

| ELUMO | ~ -1.0 to -0.5 | Capacity to accept electrons |

| Energy Gap (ΔE) | ~ 6.0 to 5.5 | High kinetic stability, lower reactivity |

Note: Values are estimations based on trends observed in similar substituted aromatic compounds.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. bme.hu For a molecule like this compound, theoretical studies could map the potential energy surface for various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

Such studies would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.

Identifying Intermediates (IM): Finding any stable species that exist between the reactants and products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

For instance, a computational study on the nitration of this compound could determine the preferred position of substitution by comparing the activation energies for attack at each available site on the aromatic ring. While specific computational studies on the reaction mechanisms involving this exact molecule are not prevalent in the searched literature, the methodologies are well-established for providing these critical insights. nih.govmontclair.edu

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and chemical reactivity. For anisole and its derivatives, a primary conformational variable is the torsion angle around the C(aryl)-O bond, which defines the orientation of the methoxy group relative to the aromatic ring.

Computational studies have extensively mapped the torsional potential energy surface (PES) for anisole and various substituted analogs. acs.org For anisole itself, the planar conformation, where the methoxy group lies in the plane of the benzene ring, is the most stable due to favorable π-conjugation between the oxygen lone pairs and the aromatic system. However, the presence of substituents, particularly at the ortho position, can dramatically alter this preference.

In the case of this compound, the bulky chloro group at the ortho position would introduce significant steric hindrance with the methoxy group. This steric repulsion would likely destabilize the planar conformation. Studies on other ortho-substituted anisoles have shown that they often adopt a non-planar or even perpendicular conformation to alleviate this strain. acs.org The trifluoromethyl group at the meta position would have a smaller direct steric impact on the methoxy group's orientation but would influence the electronic properties of the ring.

Furthermore, the trifluoromethyl group itself has a significant effect on the conformational preferences of adjacent groups. The replacement of a methyl group with a trifluoromethyl group often leads to a preference for an orthogonal arrangement rather than a planar one, due to both the larger size of the CF₃ group and electronic effects (anomeric effect between oxygen lone pairs and C-F bonds). acs.org A computational PES scan for this compound, varying the C₂-C₁-O-CH₃ dihedral angle, would be necessary to precisely determine the global minimum energy conformation and the energy barriers between different rotational isomers.

The table below summarizes the typical conformational preferences for anisole and a related trifluoromethylated compound.

Table 3: Conformational Preferences of Anisole and Trifluoromethoxybenzene.

| Compound | Preferred Conformation | Reason |

|---|---|---|

| Anisole | Planar | Resonance stabilization |

| Trifluoromethoxybenzene | Orthogonal | Steric hindrance and electronic effects (anomeric effect) |

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and reactivity of molecules. marquette.edu In this compound, several intramolecular NCIs can be anticipated and investigated using computational methods.

The primary intramolecular interaction would likely be between the ortho-chloro substituent and the methoxy group. This could involve a combination of steric repulsion and potentially weak attractive interactions. Another area of interest is the interaction between the highly electronegative fluorine atoms of the trifluoromethyl group and other parts of the molecule, such as the aromatic ring's π-system or the methoxy group's methyl hydrogens.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis are powerful tools for visualizing and characterizing these weak interactions. nih.gov These methods can identify bond critical points and regions of weak attraction or repulsion within the molecule, providing a detailed picture of the forces that govern its preferred conformation. For example, studies on anisole complexed with other molecules have used these techniques to detail the NCIs involved. nih.gov

Furthermore, energy decomposition analysis (EDA) can be employed to quantify the different components of the interaction energy (e.g., electrostatic, Pauli repulsion, orbital interaction, and dispersion forces). beilstein-journals.org While often used for intermolecular interactions, EDA can also provide insight into the nature of intramolecular forces. For this compound, such an analysis could dissect the forces at play between the substituents, explaining the conformational preferences determined from PES studies. The interplay between the electron-withdrawing trifluoromethyl group and the π-system, potentially leading to a π-stacking interaction if the molecule were to dimerize, is another aspect that could be explored computationally. beilstein-journals.org

The table below provides a qualitative overview of potential intramolecular non-covalent interactions in this compound.

Table 4: Potential Intramolecular Non-Covalent Interactions in this compound.

| Interacting Groups | Potential Interaction Type | Expected Effect |

|---|---|---|

| ortho-Chloro and Methoxy Group | Steric Repulsion / Weak Halogen Bond | Influences torsional angle of the methoxy group, likely forcing it out of plane. |

| Trifluoromethyl Group and Aromatic Ring | Inductive Electron Withdrawal / Weak C-H···F interaction | Modifies ring electronics; potential for weak hydrogen bonding with ring C-H. |

| Trifluoromethyl Group and Methoxy Group | Dipole-Dipole / Weak C-H···F interaction | May influence the rotational position of the methyl group and overall conformation. |

Advanced Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Fluorine-19 (19F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds like 2-Chloro-3-(trifluoromethyl)anisole. wikipedia.org The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance, a nuclear spin of ½, and high sensitivity, which is approximately 83% that of a proton (¹H). wikipedia.orgalfa-chemistry.combiophysics.org A significant advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, reducing the likelihood of signal overlap and simplifying spectral interpretation. wikipedia.orgthermofisher.com

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. biophysics.org For the trifluoromethyl (CF₃) group in this compound, the strong electron-withdrawing nature of the fluorine atoms and the influence of the adjacent chloro and methoxy (B1213986) groups on the aromatic ring will determine its specific chemical shift. Typically, CF₃ groups on an aromatic ring appear in a specific region of the ¹⁹F NMR spectrum. The presence of electron-withdrawing or donating groups on the ring can cause shifts in the resonance of the CF₃ group. alfa-chemistry.com For instance, the chemical shifts for CF₃ groups in organofluorine compounds generally range from -50 to -70 ppm. wikipedia.org

In research, ¹⁹F NMR is used to confirm the presence and purity of the trifluoromethyl group. The CF₃ group will typically appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. If coupled to protons on the aromatic ring, this signal can split into a more complex pattern due to through-space or through-bond J-coupling, providing further structural information. wikipedia.org

Application of NMR in Reaction Monitoring and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for real-time monitoring of chemical reactions and for quantitative analysis (qNMR). magritek.comamazonaws.com This is particularly useful in the synthesis of this compound to determine reaction endpoints, identify intermediates, and maximize yields. magritek.com

Reaction Monitoring:

By setting up an NMR spectrometer to acquire spectra at regular intervals during a reaction, chemists can track the disappearance of starting materials and the appearance of products. magritek.com For the synthesis of this compound, one could monitor the specific signals of the precursor molecules and the distinct signals of the product. For example, in a reaction involving the introduction of the trifluoromethyl group, the emergence of the characteristic ¹⁹F NMR signal for the CF₃ group would indicate product formation. researchgate.net This real-time analysis allows for precise control over reaction conditions and helps in optimizing the process to avoid the formation of by-products. magritek.com Benchtop NMR spectrometers can be used directly in a fume hood for on-line monitoring, where the reaction mixture is continuously pumped through the spectrometer. magritek.combeilstein-journals.org

Quantitative NMR (qNMR):

qNMR is a reliable method for determining the purity of a substance or the concentration of a component in a mixture. amazonaws.com This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. amazonaws.com For quantitative analysis of this compound, an internal standard that does not have overlapping signals with the analyte would be chosen. The purity of this compound can then be calculated using the following formula:

P = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * P_std

Where:

P is the purity of the analyte. amazonaws.com

I is the integral value of the signal. amazonaws.com

N is the number of nuclei responsible for the signal. amazonaws.com

M is the molar mass. amazonaws.com

x denotes the analyte and std denotes the standard. amazonaws.com

P_std is the purity of the standard. amazonaws.com

Both ¹H and ¹⁹F NMR can be used for quantitative analysis of this compound, with ¹⁹F qNMR being particularly advantageous due to the unique chemical shifts and lack of background interference for fluorinated compounds. amazonaws.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. rsc.orgresearchgate.net In a typical GC/MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. rsc.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.org

For this compound, GC/MS analysis would provide a chromatogram showing a peak at a specific retention time, corresponding to the elution of the compound. The mass spectrum associated with this peak would show the molecular ion peak [M]⁺ and a characteristic fragmentation pattern. researchgate.net The fragmentation of straight-chain alkanes, for example, often results in clusters of peaks that are 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org While the fragmentation of aromatic compounds like this compound is more complex, expected fragments would include the loss of the chloro group, the methoxy group, or the trifluoromethyl group. The presence of chlorine would be indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. whitman.edu In a study of a pollution incident, GC/MS was used to identify related compounds like 3-(trifluoromethyl)anisole (B1295162) and 3-(trifluoromethyl)aniline. csic.es

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. algimed.com Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can provide the exact mass of a molecule to several decimal places. algimed.com This high level of accuracy allows for the unambiguous determination of a compound's molecular formula. algimed.com

For this compound (C₈H₆ClF₃O), the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O). The experimentally determined accurate mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be compared to this theoretical value. algimed.comub.edu A close match between the measured and calculated mass confirms the elemental composition of the compound. acs.org For instance, in the analysis of a similar compound, (Z)-2-Chloro-N-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-imine, HRMS was used to confirm its elemental composition by matching the calculated mass (298.0605 m/z) with the found mass (298.0609 m/z). acs.org

HRMS is also invaluable for elucidating fragmentation pathways, as the exact masses of the fragment ions can be determined, allowing for the deduction of their elemental formulas. algimed.com This level of detail is crucial in the structural elucidation of unknown compounds and for confirming the structure of newly synthesized molecules. semanticscholar.org

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. hzdr.deunimi.it This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the absolute configuration and crystal packing of a molecule like this compound. hzdr.de

To perform SC-XRD, a single, high-quality crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays, typically from a copper or molybdenum source. fzu.cz The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. fzu.cz By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated, from which the positions of the individual atoms can be determined. hzdr.de

For this compound, a successful SC-XRD analysis would reveal the precise spatial arrangement of the chloro, trifluoromethyl, and methoxy groups on the benzene (B151609) ring. It would also provide information on how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. This data is invaluable for understanding the solid-state properties of the compound and can be correlated with data from other spectroscopic techniques like NMR to provide a complete structural characterization. hzdr.de While no specific single crystal X-ray diffraction data for this compound was found in the search results, the technique has been used to characterize similar molecules, such as other chloro- and trifluoromethyl-substituted aromatic compounds. researchgate.netgrafiati.com

Role of 2 Chloro 3 Trifluoromethyl Anisole in Advanced Organic Synthesis As a Building Block

Intermediate for Complex Organic Molecule Synthesis

Substituted anisoles and related aromatic compounds are fundamental starting materials for creating intricate molecules. 2-Chloro-3-(trifluoromethyl)anisole is particularly useful due to the presence of multiple, distinct reactive sites. The trifluoromethyl group imparts specific properties such as high electronegativity, metabolic stability, and increased lipophilicity, which are often desirable in bioactive molecules. beilstein-journals.org The chloro and methoxy (B1213986) groups, in turn, provide handles for a range of chemical transformations.

While direct syntheses explicitly naming this compound as the starting intermediate can be specific to proprietary development, its utility is demonstrated by analogous structures used in the synthesis of complex heterocyclic systems. For example, building blocks containing both chloro and trifluoromethyl moieties are successfully used in the palladium-catalyzed synthesis of thiaphenanthridinones, which are sulfur analogs of bioactive phenanthridinones. acs.org Similarly, the related compound 2-chloro-3-trifluoromethylaniline serves as a key raw material for producing other specialized aniline (B41778) derivatives. google.com These examples underscore the role of the 2-chloro-3-(trifluoromethyl)phenyl core as a foundational element for building larger, functionalized molecules.

Precursor for Investigational Pharmaceutical and Agrochemical Candidates

The structural motifs within this compound are frequently found in molecules under investigation for biological activity. The combination of a halogen and a trifluoromethyl group on a phenyl ring is a well-established strategy in the design of new drugs and crop protection agents.

Synthesis of Scaffolds with Potential Bioactivity

The 2-chloro-3-(trifluoromethyl)phenyl scaffold, derivable from the parent anisole (B1667542), is a key component in the synthesis of molecules with potential therapeutic applications. This framework can be integrated into larger heterocyclic systems known for their biological relevance. A notable example is the use of related building blocks in creating thiaphenanthridinone scaffolds, which are of interest in medicinal chemistry. acs.org Furthermore, a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, has been identified as a critical intermediate in the synthesis of MK-2305, a potent agonist for the G-protein-coupled receptor 40, highlighting the value of this substitution pattern in drug discovery. mdpi.com The presence of both chloro and trifluoromethyl groups can enhance the biological efficacy of the final compound. ekb.eg

| Bioactive Scaffold/Intermediate | Synthetic Application | Key Structural Contribution |

| Thiaphenanthridinones | Synthesis of sulfur analogs of bioactive phenanthridinones. acs.org | The chloro and trifluoromethyl groups are well-tolerated electron-withdrawing groups in the precursor. acs.org |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol | Intermediate for MK-2305, a G-protein-coupled receptor 40 agonist. mdpi.com | The 2-chloro-4-(trifluoromethyl)phenoxy moiety is a core component of the final active molecule. mdpi.com |

| Pyrazole Derivatives | Pyrazole-bearing molecules are recognized as bioactive scaffolds in medicinal chemistry. ekb.eg | The electron-withdrawing nature of chloro and trifluoromethyl groups can contribute to the biological activity. ekb.eg |

Application in the Construction of Spiro Compounds

Spiro compounds, which contain at least two rings linked by a single atom, are prevalent in natural products and are of increasing interest due to their unique three-dimensional structures and biological activities. chinesechemsoc.orgchinesechemsoc.org A significant challenge in their synthesis is the development of efficient and versatile methods. chinesechemsoc.org

An advanced strategy for constructing spirocycles is the electrochemical oxidative dearomatization of anisole derivatives. chinesechemsoc.orgchinesechemsoc.org This method allows for the synthesis of complex spiropyrrolidines and spirolactones from readily available starting materials. chinesechemsoc.org Research has demonstrated that this electrochemical transformation is compatible with anisole derivatives bearing electron-withdrawing groups, such as chloro and trifluoromethyl substituents. chinesechemsoc.orgchinesechemsoc.org This compatibility is crucial, as such substitutions are often challenging under traditional chemical oxidation conditions. chinesechemsoc.org The process involves an anodic oxidation that facilitates spiroamination or spirolactonization, yielding complex scaffolds in good to excellent yields without the need for hypervalent iodine reagents. chinesechemsoc.org Therefore, this compound is a suitable substrate for this type of transformation, enabling the construction of trifluoromethyl- and chloro-substituted spiro compounds for screening in drug discovery and other applications.

Integration into Herbicidal and Other Agrochemical Structures

The trifluoromethyl group is a key feature in many modern agrochemicals due to its strong electron-withdrawing nature. semanticscholar.org The inclusion of an α-trifluoroanisole moiety has been a successful strategy in the discovery of novel, broad-spectrum herbicides. nih.gov

Specifically, derivatives containing a structure related to this compound have been designed as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov PPO is a validated target for many commercial herbicides. nih.gov In one study, a series of novel herbicides was created by incorporating a substituted α-trifluoroanisole moiety into a 2-phenylpyridine (B120327) structure. nih.gov The resulting compounds showed excellent herbicidal activity against both broadleaf and grass weeds. nih.gov Docking studies revealed that the presence of a 3-chloro-5-trifluoromethylpyridine group was beneficial for creating stable interactions with the PPO enzyme. nih.gov This demonstrates that the specific combination of chloro and trifluoromethyl substituents on an aromatic ring, as seen in this compound, is a valuable structural motif for developing new herbicidal candidates.

Derivatization for Scaffold Diversity and Library Synthesis

One of the primary values of a building block is its potential for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies. This compound possesses two key functional groups—the methoxy ether and the chloro substituent—that serve as handles for diversification.

The methoxy group can be cleaved to reveal a phenol (B47542). This demethylation is a common transformation in organic synthesis and can be achieved using various reagents. mdpi.com Boron tribromide (BBr₃) is a classic and effective reagent for this purpose. mdpi.com Alternatively, chloroaluminate ionic liquids have been shown to cleave aromatic methyl ethers under mild conditions, offering a different approach to the same transformation. researchgate.net The resulting 2-chloro-3-(trifluoromethyl)phenol (B163895) is itself a versatile intermediate, as the hydroxyl group can be used in etherification, esterification, or other substitution reactions.

The chloro substituent on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions. acs.org Reactions such as the Suzuki-Miyaura, Hiyama, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at this position. uwindsor.canih.govresearchgate.net Aryl chlorides, particularly those activated by electron-withdrawing groups like the trifluoromethyl group, are known to be suitable substrates for these transformations. uwindsor.ca This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, rapidly generating a diverse library of compounds from a single starting material. The ability to perform sequential or one-pot coupling reactions further expands the accessible chemical space.

| Reactive Site | Reaction Type | Resulting Transformation |

| Methoxy Group | Ether Cleavage / Demethylation | -OCH₃ → -OH (Phenol) mdpi.comresearchgate.net |

| Chloro Group | Palladium-Catalyzed Cross-Coupling | -Cl → -Aryl, -Alkyl, -Alkynyl, etc. acs.orguwindsor.ca |

| Phenol (from demethylation) | Etherification / Esterification | -OH → -OR, -OC(O)R |

Q & A

Basic: What are the most reliable synthetic routes for 2-chloro-3-(trifluoromethyl)anisole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

A common approach involves trifluoromethylation of a chloro-substituted anisole precursor. For example, copper-catalyzed cross-coupling using trifluoromethyl iodide (CF₃I) under mild conditions (room temperature, inert atmosphere) can introduce the trifluoromethyl group. Halogenation at the 2-position can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃ . Optimization includes:

- Catalyst screening : Copper(I) iodide or palladium complexes improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) resolves byproducts, as noted in phosphazene syntheses .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments (δ ~ -60 to -65 ppm), while ¹H NMR resolves methoxy (δ ~3.8 ppm) and aromatic protons. Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can clarify .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic clusters for Cl/F.

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in phosphazene derivatives . Computational tools like cclib validate electronic structures against experimental data .

Advanced: How can density-functional theory (DFT) elucidate the electronic effects of the trifluoromethyl and chloro substituents in this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model substituent effects:

- Electrostatic potential maps : Reveal electron-deficient regions near CF₃ and Cl groups, influencing reactivity in nucleophilic aromatic substitution .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between substituents and the aromatic ring.

- Reactivity descriptors : Fukui indices predict sites for electrophilic/nucleophilic attack, validated against experimental halogenation outcomes .

Advanced: What mechanistic insights guide the design of catalytic systems for functionalizing this compound?

Methodological Answer:

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions require electron-deficient aryl chlorides. DFT studies show that CF₃ groups lower LUMO energy, enhancing oxidative addition to Pd(0) .

- Photocatalysis : Visible-light-mediated C–H activation leverages the electron-withdrawing nature of CF₃/Cl to stabilize radical intermediates. Isotopic labeling (e.g., D₂O quenching) tracks H-atom transfer steps .

Advanced: How should researchers address contradictions in reaction yields or regioselectivity during synthesis?

Methodological Answer:

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. reflux) to favor different intermediates. Monitor via TLC or HPLC .

- Additive screening : Silver salts (Ag₂CO₃) suppress halide scrambling in cross-couplings.

- Computational validation : Compare transition-state energies for competing pathways using DFT .

Basic: What biological assays are suitable for studying the bioactivity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450) quantify IC₅₀ values. The CF₃ group enhances binding via hydrophobic interactions .